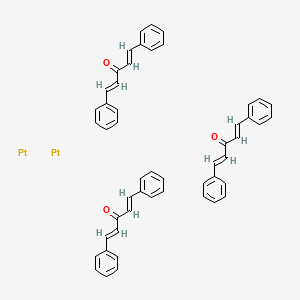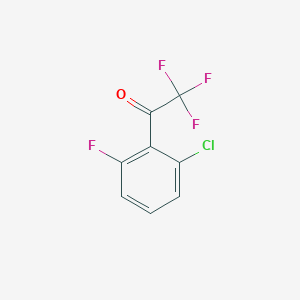![molecular formula C12H15ClN2 B12092575 2-Chloro-4-[(pentan-3-yl)amino]benzonitrile](/img/structure/B12092575.png)
2-Chloro-4-[(pentan-3-yl)amino]benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cloro-4-[(pentan-3-il)amino]benzonitrilo es un compuesto químico con la fórmula molecular C12H15ClN2. Es un derivado del benzonitrilo, caracterizado por la presencia de un grupo cloro y un grupo amino sustituido con una cadena pentan-3-il. Este compuesto se utiliza principalmente con fines de investigación y tiene diversas aplicaciones en estudios científicos.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-Cloro-4-[(pentan-3-il)amino]benzonitrilo normalmente implica la reacción de 2-cloro-4-nitrobenzonitrilo con pentan-3-ilamina. La reacción se lleva a cabo en condiciones controladas, a menudo en presencia de un catalizador para facilitar la reacción de sustitución. El grupo nitro se reduce a un grupo amino, y la pentan-3-ilamina se introduce para formar el producto deseado.
Métodos de Producción Industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero a mayor escala. El uso de reactores de flujo continuo y condiciones de reacción optimizadas pueden mejorar el rendimiento y la pureza del producto. El proceso también puede incluir pasos de purificación como la recristalización o la cromatografía para obtener 2-Cloro-4-[(pentan-3-il)amino]benzonitrilo de alta pureza.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-Cloro-4-[(pentan-3-il)amino]benzonitrilo puede sufrir diversas reacciones químicas, incluyendo:
Reacciones de Sustitución: El grupo cloro puede ser sustituido por otros nucleófilos en condiciones apropiadas.
Oxidación y Reducción: El grupo amino puede ser oxidado o reducido para formar diferentes derivados.
Reacciones de Acoplamiento: El compuesto puede participar en reacciones de acoplamiento para formar moléculas más complejas.
Reactivos y Condiciones Comunes
Reacciones de Sustitución: Los reactivos comunes incluyen nucleófilos como aminas o tioles. Las condiciones a menudo implican el uso de una base y un solvente como la dimetilformamida (DMF).
Oxidación: Se pueden utilizar reactivos como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Los agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio se emplean comúnmente.
Productos Principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, las reacciones de sustitución pueden producir varios benzonitrilos sustituidos, mientras que la oxidación y la reducción pueden conducir a diferentes derivados amino o nitro.
Aplicaciones Científicas De Investigación
2-Cloro-4-[(pentan-3-il)amino]benzonitrilo tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como intermedio en la síntesis de moléculas orgánicas más complejas.
Biología: El compuesto puede utilizarse en estudios que implican la inhibición de enzimas o la unión a proteínas.
Medicina: Investigación sobre posibles aplicaciones farmacéuticas, como el desarrollo de fármacos o agentes terapéuticos.
Industria: Puede utilizarse en el desarrollo de nuevos materiales o procesos químicos.
Mecanismo De Acción
El mecanismo de acción de 2-Cloro-4-[(pentan-3-il)amino]benzonitrilo implica su interacción con objetivos moleculares específicos. Los grupos cloro y amino le permiten unirse a ciertas enzimas o receptores, potencialmente inhibiendo su actividad o alterando su función. Las vías y los objetivos exactos dependen de la aplicación específica y del sistema biológico que se está estudiando.
Comparación Con Compuestos Similares
Compuestos Similares
2-Amino-4-clorobenzonitrilo: Un compuesto similar con un grupo amino en lugar del grupo pentan-3-ilamino.
4-Amino-2-clorobenzonitrilo: Otro derivado con los grupos amino y cloro en diferentes posiciones.
Unicidad
2-Cloro-4-[(pentan-3-il)amino]benzonitrilo es único debido a la presencia de la cadena pentan-3-il, que puede influir en su reactividad química y actividad biológica. Esta característica estructural puede proporcionar propiedades distintas en comparación con otros compuestos similares, lo que lo hace valioso para aplicaciones de investigación específicas.
Propiedades
Fórmula molecular |
C12H15ClN2 |
|---|---|
Peso molecular |
222.71 g/mol |
Nombre IUPAC |
2-chloro-4-(pentan-3-ylamino)benzonitrile |
InChI |
InChI=1S/C12H15ClN2/c1-3-10(4-2)15-11-6-5-9(8-14)12(13)7-11/h5-7,10,15H,3-4H2,1-2H3 |
Clave InChI |
LZBQRLISSAJAAH-UHFFFAOYSA-N |
SMILES canónico |
CCC(CC)NC1=CC(=C(C=C1)C#N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![9,10-Bis(benzyloxy)-3-isobutyl-3,4,6,7-tetrahydro-1H-pyrido[2,1-a]isoquinolin-2(11bH)-one](/img/structure/B12092499.png)
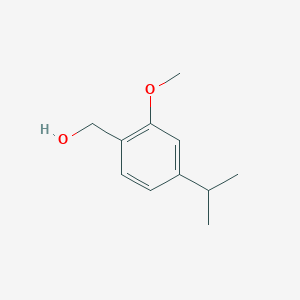
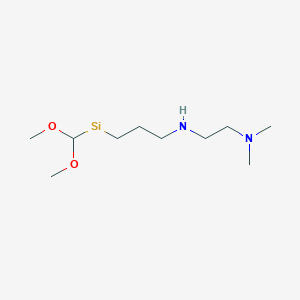
![1-Propanone, 1-[2,3-dihydro-3-[4-(2-hydroxy-2-methyl-1-oxopropyl)phenyl]-1,1,3-trimethyl-1H-inden-5-yl]-2-hydroxy-2-methyl-](/img/structure/B12092539.png)


![1-Methyl-1h-pyrrolo[2,3-c]pyridin-5-amine](/img/structure/B12092545.png)
![(Butan-2-yl)[1-(1-methyl-1H-pyrazol-4-yl)ethyl]amine](/img/structure/B12092563.png)
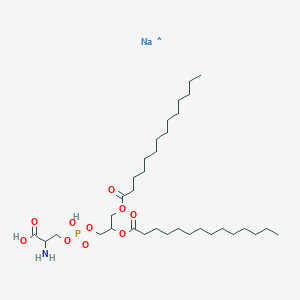
![4-Chloro-2-{[(2-methylbutan-2-YL)amino]methyl}phenol](/img/structure/B12092582.png)
